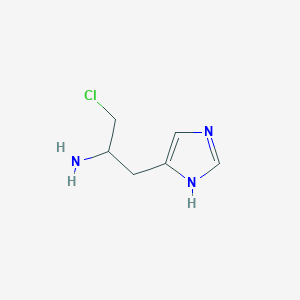

1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cloro-3-(1H-imidazol-4-il)propan-2-amina es un compuesto que presenta un anillo de imidazol, que es un anillo heterocíclico de cinco miembros que contiene dos átomos de nitrógeno. Los derivados del imidazol son conocidos por su amplia gama de propiedades químicas y biológicas, lo que los hace significativos en diversos campos como la química medicinal, la síntesis orgánica y la ciencia de los materiales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Cloro-3-(1H-imidazol-4-il)propan-2-amina generalmente implica la reacción de 1H-imidazol con 3-cloropropan-2-amina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden involucrar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

1-Cloro-3-(1H-imidazol-4-il)propan-2-amina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de imidazol correspondientes.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de cloro con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se usan a menudo.

Sustitución: Los nucleófilos como aminas, tioles y alcoholes se pueden usar en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de imidazol con diferentes grupos funcionales, que pueden utilizarse posteriormente en química medicinal y ciencia de los materiales .

Aplicaciones Científicas De Investigación

1-Cloro-3-(1H-imidazol-4-il)propan-2-amina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: Los derivados del imidazol se exploran por su potencial terapéutico en el tratamiento de diversas enfermedades como el cáncer y las infecciones.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas

Mecanismo De Acción

El mecanismo de acción de 1-Cloro-3-(1H-imidazol-4-il)propan-2-amina implica su interacción con objetivos moleculares y vías específicas. El anillo de imidazol puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular .

Comparación Con Compuestos Similares

Compuestos similares

- 1-(3-Aminopropil)imidazol

- 3-(1H-Imidazol-1-il)propan-1-ol

- 2-Cloro-3-(1H-imidazol-4-il)propan-1-amina

Singularidad

1-Cloro-3-(1H-imidazol-4-il)propan-2-amina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del átomo de cloro y el anillo de imidazol lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria .

Actividad Biológica

1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research findings.

Chemical Structure and Properties

The compound's structure features a chloro group, an imidazole ring, and a propan-2-amine backbone. These structural elements contribute to its biological activity. The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. faecalis | 40 µg/mL | Moderate |

| P. aeruginosa | 50 µg/mL | Moderate |

| S. typhi | 30 µg/mL | High |

| K. pneumoniae | 50 µg/mL | Moderate |

The compound's activity was comparable to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 to 30 mm across different organisms .

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory activity . Studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory conditions .

Case Studies and Research Findings

A study published in Molecules highlighted the synthesis of various derivatives of imidazole compounds, including this compound, and their evaluation for biological activity. The findings indicated that modifications to the imidazole ring could enhance antimicrobial potency and selectivity against specific pathogens .

Another research article detailed the compound's effectiveness against Candida albicans, a common fungal pathogen responsible for nosocomial infections. The compound demonstrated a MIC value significantly lower than that of fluconazole, indicating superior antifungal activity .

Propiedades

IUPAC Name |

1-chloro-3-(1H-imidazol-5-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEOXRFPLFJWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.